2-甲基色满羧酸甲酯

概述

描述

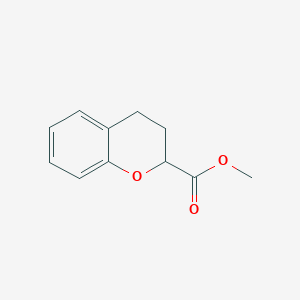

Methyl chroman-2-carboxylate is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a liquid at room temperature and is stored in a dry environment at temperatures between 2-8°C . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of functionalized chroman-2-ones and chromanes, which includes Methyl chroman-2-carboxylate, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective, and the products can be obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .

Molecular Structure Analysis

The molecular structure of Methyl chroman-2-carboxylate is influenced by factors such as metal ion radii and chain unsaturation . The structure and phase properties of carboxylates, including Methyl chroman-2-carboxylate, have been the subject of several investigations .

Chemical Reactions Analysis

Methyl chroman-2-carboxylate can undergo a series of chemical reactions. For instance, it can participate in a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is part of the process used in the synthesis of functionalized chroman-2-ones and chromanes .

Physical and Chemical Properties Analysis

Methyl chroman-2-carboxylate is a liquid at room temperature . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It is stored in a dry environment at temperatures between 2-8°C .

科学研究应用

色满衍生物的立体选择性合成

2-甲基色满羧酸甲酯: 用于色满衍生物的立体选择性合成。 该过程涉及由有机催化剂催化的多米诺反应,这对生产具有高对映体选择性和非对映体选择性的官能化色满-2-酮和色满至关重要 。这些化合物因其存在于许多具有独特生物学和药理学活性的天然产物和合成分子中而具有重要意义。

抗乳腺癌应用

色满衍生物,包括源自2-甲基色满羧酸甲酯的衍生物,因其潜在的抗乳腺癌活性而受到研究。 研究表明,一些色满化合物对人乳腺癌细胞系(如 MCF-7)的生长具有显著的抑制作用 。这表明了开发新型化疗药物的有前景的途径。

抗癫痫活性

除了抗癌特性外,2-甲基色满羧酸甲酯衍生物还被探索用于抗癫痫活性。 与参考药物相比,一些化合物已显示出先进的抗癫痫活性,并且根据旋转杆测试未显示出神经毒性 。这突出了开发更安全、更有效的抗癫痫药物的潜力。

醛糖还原酶抑制

醛糖还原酶是一种参与糖尿病并发症的酶,其抑制是预防此类并发症的目标方法。 由2-甲基色满羧酸甲酯合成的色满衍生物已显示出对醛糖还原酶的抑制作用 。

蛋白激酶抑制

蛋白激酶在细胞信号传导中起着关键作用,其失调与各种疾病(包括癌症)有关。 据报道,色满衍生物,包括源自2-甲基色满羧酸甲酯的衍生物,可以抑制蛋白激酶,使其在研究由激酶失调引起的疾病的治疗干预措施方面具有价值 。

安全和危害

Methyl chroman-2-carboxylate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

Methyl chroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry . It is used in the synthesis of a variety of bioactive compounds . .

Mode of Action

The mode of action of Methyl chroman-2-carboxylate involves its use as a substrate in enzymatic reactions. For instance, in an aqueous–toluene biphasic system, it is used as a substrate for two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions have been revealed by molecular simulations .

Biochemical Pathways

Methyl chroman-2-carboxylate is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation, leading to the synthesis of functionalized chroman-2-ones and chromanes .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its use in enzymatic reactions .

Result of Action

The result of the action of Methyl chroman-2-carboxylate is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are important chiral building blocks in the pharmaceutical industry .

Action Environment

The action of Methyl chroman-2-carboxylate is influenced by the environment in which it is used. For instance, in an aqueous–toluene biphasic system, it acts as a substrate for enzymatic reactions . The stability and efficacy of these reactions are likely influenced by factors such as temperature, pH, and the presence of other compounds in the system.

生化分析

Biochemical Properties

Methyl chroman-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of chiral building blocks. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of ester bonds. For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate by esterases EstS and EstR from Geobacillus thermocatenulatus has been reported . These interactions are highly enantioselective, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids.

Cellular Effects

Methyl chroman-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chromane derivatives, which are known to exhibit unique biological and pharmacological activities . These activities include antineoplastic, antiherpetic, and inhibitory effects on protein kinases, aldose reductase, and HIV-1 reverse transcriptase.

Molecular Mechanism

The molecular mechanism of methyl chroman-2-carboxylate involves its interaction with specific enzymes and proteins. For example, the compound undergoes enzymatic resolution by esterases, which catalyze the hydrolysis of ester bonds, leading to the production of optically pure chiral compounds . This process is highly enantioselective, with the enzymes exhibiting a strong preference for one enantiomer over the other.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl chroman-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to maintain its stability under specific conditions, such as being sealed in a dry environment at 2-8°C . Long-term studies have indicated that the compound retains its activity and continues to influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of methyl chroman-2-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased biological activity. At very high doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Methyl chroman-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate by esterases leads to the production of optically pure 6-fluoro-chroman-2-carboxylic acids . These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.

Transport and Distribution

The transport and distribution of methyl chroman-2-carboxylate within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

Methyl chroman-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with specific biomolecules and its role in cellular processes.

属性

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFQFDVPGZONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564554 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113771-58-7 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

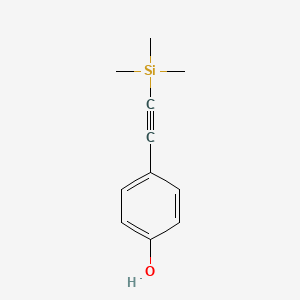

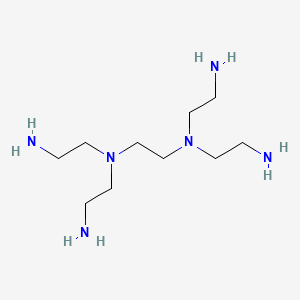

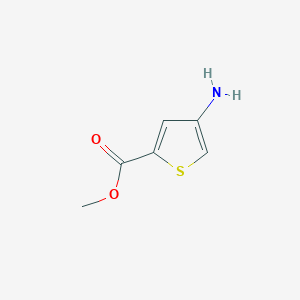

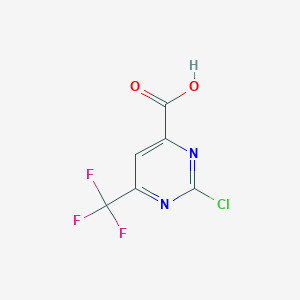

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)

![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)